1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine
Overview
Description
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine is a chemical compound . It is often used in various chemical reactions and has a specific molecular structure .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another approach involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura couplings . Additionally, it can undergo protodeboronation in the presence of a radical catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
The mechanism of action of this compound in chemical reactions is determined by its molecular structure. In the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Properties
IUPAC Name |
tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c1-24(2,3)31-23(30)28-14-6-7-19(16-28)26-22-27-20-8-4-5-9-21(20)29(22)15-17-10-12-18(25)13-11-17/h4-5,8-13,19H,6-7,14-16H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWOTWDKIYEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722932 | |
Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-89-3 | |
Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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